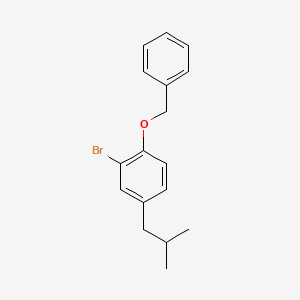
1-(Benzyloxy)-2-bromo-4-isobutylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzyloxy)-2-bromo-4-isobutylbenzene is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of a benzyloxy group, a bromine atom, and an isobutyl group attached to the benzene ring
Preparation Methods
The synthesis of 1-(Benzyloxy)-2-bromo-4-isobutylbenzene typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Benzyloxy Protection: The hydroxyl group on the benzene ring is protected by converting it into a benzyloxy group using benzyl chloride (C6H5CH2Cl) in the presence of a base such as sodium hydroxide (NaOH).
Isobutyl Substitution:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(Benzyloxy)-2-bromo-4-isobutylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Oxidation Reactions: The benzyloxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Benzyloxy)-2-bromo-4-isobutylbenzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is utilized in the preparation of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-2-bromo-4-isobutylbenzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The bromine atom can participate in halogen bonding, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
1-(Benzyloxy)-2-bromo-4-isobutylbenzene can be compared with other benzene derivatives, such as:
1-(Benzyloxy)-2-iodo-4-tert-octylbenzene: Similar in structure but with an iodine atom instead of bromine and a tert-octyl group instead of isobutyl.
1-(Benzyloxy)-4-bromobenzene: Lacks the isobutyl group, making it less sterically hindered and potentially more reactive in certain reactions.
1-(2-Benzyloxy-2-(4-chlorophenyl)ethyl)-4-phenyl-1,2,3-triazole: Contains a triazole ring, offering different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for targeted applications.
Properties
Molecular Formula |
C17H19BrO |
|---|---|
Molecular Weight |
319.2 g/mol |
IUPAC Name |
2-bromo-4-(2-methylpropyl)-1-phenylmethoxybenzene |
InChI |
InChI=1S/C17H19BrO/c1-13(2)10-15-8-9-17(16(18)11-15)19-12-14-6-4-3-5-7-14/h3-9,11,13H,10,12H2,1-2H3 |
InChI Key |
OVRXEOPKBDVVHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC(=C(C=C1)OCC2=CC=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















